molecular formula C5H12OS B3382570 2-methyl-4-sulfanylbutan-2-ol CAS No. 33959-26-1

2-methyl-4-sulfanylbutan-2-ol

Cat. No.: B3382570
CAS No.: 33959-26-1
M. Wt: 120.22 g/mol
InChI Key: CUGJLGLVJWHPDU-UHFFFAOYSA-N
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Description

2-Methyl-4-sulfanylbutan-2-ol is an organic compound with the molecular formula C5H12OS and a molecular weight of 120.21 g/mol It is characterized by the presence of a sulfanyl group (-SH) and a hydroxyl group (-OH) attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-sulfanylbutan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-butanol with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-sulfanylbutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-sulfanylbutan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-sulfanylbutan-2-ol involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-sulfanylbutan-1-ol: Similar structure but with the hydroxyl group at a different position.

    2-Methyl-4-sulfanylbutan-2-one: Contains a carbonyl group instead of a hydroxyl group.

    2-Methyl-4-sulfanylbutanoic acid: Contains a carboxyl group instead of a hydroxyl group

Properties

IUPAC Name

2-methyl-4-sulfanylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OS/c1-5(2,6)3-4-7/h6-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGJLGLVJWHPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCS)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50308705
Record name 2-Butanol, 4-mercapto-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33959-26-1
Record name NSC207866
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butanol, 4-mercapto-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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